![molecular formula C11H10F2O B1425689 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 874279-88-6](/img/structure/B1425689.png)
6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Overview
Description
6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the CAS Number: 874279-88-6 . It has a molecular weight of 196.2 .
Molecular Structure Analysis
The molecular structure of 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is characterized by the presence of a benzo7annulen-5-one core with two fluorine atoms attached at the 6th carbon position .Physical And Chemical Properties Analysis
6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis :
- A study by Edder et al. (2019) reported the synthesis of a compound related to 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, showcasing its spectral characterization and crystal structure. This study exemplifies the compound's potential in the field of organic synthesis and material science (Edder et al., 2019).
Multicomponent Reaction Synthesis :
- Rong et al. (2012) described an efficient method for preparing derivatives of 6,7,8,9-tetrahydro-5H-benzo[7]annulene. Their work highlights the compound's versatility in synthesizing acceptor-donor-acceptor systems, significant in chemical research (Rong et al., 2012).
Conformational Analysis and Reactions :
- Research by Camps et al. (1997) involved the conformational analysis of 5,9-Propanobenzo[7]annulene derivatives, and their acid-catalyzed transannular reactions. This study demonstrates the potential of the compound in understanding chemical structures and reactions (Camps et al., 1997).
Synthesis and Utilization in Chemical Reactions :
- Learmonth et al. (1997) conducted a study on the synthesis and utilization of 6-aminotetrahydrobenzo[7]annulenes, further emphasizing the compound's role in organic synthesis and reaction mechanisms (Learmonth et al., 1997).
Spectroscopic and Electrochemical Properties :
- Neidlein et al. (1984) explored the synthesis and properties of Tetrathiafulvalene derivatives, including those with a 1,6-Methano[10]annulene moiety. Their work contributes to understanding the compound's spectroscopic and electrochemical properties, important in materials science (Neidlein et al., 1984).
Bromination Reaction and Pyramidalization Study :
- A study by Balcı et al. (2007) investigated the bromination of benzo[7]annulene derivatives, providing insights into the chemical behavior and reaction mechanisms of such compounds (Balcı et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for this compound are not mentioned in the sources, it’s worth noting that similar compounds have shown promising results in various studies . This suggests that 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one could also have potential applications that warrant further investigation.
Mechanism of Action
Pharmacokinetics
Factors such as its molecular weight (19619 ) and physical form (liquid ) could influence its bioavailability.
Action Environment
Various environmental factors could influence the action, efficacy, and stability of this compound. These include temperature, pH, and the presence of other molecules in the environment. For instance, the compound is stored at 4 degrees Celsius , suggesting that it might be sensitive to temperature.
properties
IUPAC Name |
6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c12-11(13)7-3-5-8-4-1-2-6-9(8)10(11)14/h1-2,4,6H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIOHCHHAWSCTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195718 | |
Record name | 6,6-Difluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701195718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874279-88-6 | |
Record name | 6,6-Difluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874279-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6-Difluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701195718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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